Fmoc-{[4-(6-t-butoxycarbonyl)hexanoyl]piperazin-4-yl}-glycine is a synthetic compound with the CAS number 864685-37-0. It is part of a class of compounds known as amino acid derivatives, specifically designed for applications in peptide synthesis and drug development. The compound features a fluorophenylmethoxy (Fmoc) protecting group, which is commonly used in solid-phase peptide synthesis to protect the amino group of amino acids during synthesis processes.
This compound can be sourced from various chemical suppliers, including Alfa Chemistry and BOC Sciences, which offer it for research and experimental purposes . It falls under the category of organic compounds, more specifically classified as an amino acid derivative due to its structural features that include a piperazine ring and a glycine moiety.
The synthesis of Fmoc-{[4-(6-t-butoxycarbonyl)hexanoyl]piperazin-4-yl}-glycine typically involves several key steps:
The synthesis requires careful control of reaction conditions, including temperature, pH, and solvent choice, to ensure high yields and purity of the final product. Analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are often employed to monitor the progress of the reactions and confirm product identity.
Fmoc-{[4-(6-t-butoxycarbonyl)hexanoyl]piperazin-4-yl}-glycine has a complex molecular structure characterized by:
The molecular formula is , with a molecular weight of approximately 578.68 g/mol . The compound's structure can be represented as follows:
Fmoc-{[4-(6-t-butoxycarbonyl)hexanoyl]piperazin-4-yl}-glycine participates in several chemical reactions typical of amino acid derivatives:
The reactivity of this compound is influenced by its functional groups and steric hindrance provided by the bulky Fmoc group, which can affect reaction rates and selectivity in peptide synthesis.
The mechanism of action for Fmoc-{[4-(6-t-butoxycarbonyl)hexanoyl]piperazin-4-yl}-glycine primarily revolves around its use in peptide synthesis:
The efficiency and selectivity of these processes are critical for producing high-purity peptides for research or therapeutic applications.
Fmoc-{[4-(6-t-butoxycarbonyl)hexanoyl]piperazin-4-yl}-glycine typically exhibits:
Key chemical properties include:
Relevant data such as melting point and boiling point may vary based on purity but are generally within expected ranges for similar compounds.
Fmoc-{[4-(6-t-butoxycarbonyl)hexanoyl]piperazin-4-yl}-glycine is widely used in:
The synthesis of Fmoc-{[4-(6-t-butoxycarbonyl)hexanoyl]piperazin-4-yl}-glycine leverages Fmoc-based SPPS protocols due to the compatibility of Fmoc protection with the compound’s structural complexity. This approach permits sequential elongation while preserving the acid-labile tert-butoxycarbonyl (Boc) group on the hexanoyl side chain. The piperazine nitrogen functionalization necessitates specialized resin selection (e.g., Wang or Rink amide resins) to accommodate the secondary amine functionality during anchoring [3] [10].
Piperazine-containing peptides exhibit heightened sensitivity to racemization and side reactions during Fmoc deprotection. Standard 20% piperidine/DMF may suffice for simple sequences, but piperazine’s nucleophilicity can cause diketopiperazine formation or incomplete removal. Optimized protocols employ 20% 4-methylpiperidine in DMF or 0.1M DBU in piperidine/DMF (5–10 min cycles), reducing racemization to <0.5% while achieving >99% deprotection efficiency. Microwave-assisted cleavage (50°C, 30s pulses) further suppresses side products in sterically hindered systems [5] [9].
Table 1: Fmoc Cleavage Optimization for Piperazine-Glycine Hybrids
Condition | Time | Racemization (%) | Deprotection Yield (%) |
---|---|---|---|
20% Piperidine/DMF | 15 min | 1.8 | 92 |
20% 4-Methylpiperidine/DMF | 8 min | 0.4 | 99 |
0.1M DBU/Piperidine (1:4) | 6 min | 0.3 | 99 |
Microwave-Assisted (50°C) | 30s × 3 | 0.2 | 99 |
The hexanoyl spacer’s length enhances conformational flexibility, improving coupling kinetics despite the Boc group’s steric bulk. HATU/DIPEA in DMF achieves >95% coupling efficiency per cycle for glycine-piperazine hybrids, whereas classical agents like HOBt/DIC drop to 85–90%. Solvent engineering with 3:1 DMF:THF mitigates aggregation of the hydrophobic hexanoyl-Boc moiety. Real-time monitoring via in situ ninhydrin tests confirms complete acylation within 30 minutes, critical for preventing deletion sequences during iterative synthesis [5] [9].
Table 2: Coupling Reagents for Hexanoyl-Piperazine-Glycine Derivatives
Coupling Reagent | Solvent | Time (min) | Efficiency (%) | Aggregation Observed |
---|---|---|---|---|
HATU/DIPEA | DMF | 25 | 97 | No |
HBTU/DIPEA | DMF | 30 | 95 | No |
HOBt/DIC | DMF | 45 | 88 | Moderate |
HATU/DIPEA | DMF:THF (3:1) | 20 | 99 | No |
Solution-phase routes enable fragment condensation for sterically demanding intermediates. The hexanoyl-piperazine fragment is synthesized via Schotten-Baumann acylation: Boc-protected 6-aminohexanoic acid couples to N-Boc-piperazine using EDC/HOBt, yielding Boc-hexanoyl-piperazine-Boc (85–92% yield). Subsequent Boc deprotection (TFA/DCM, 0°C) selectively removes the piperazine-Boc group, freeing the nitrogen for glycine conjugation. Fmoc-Gly-OH is then coupled via mixed anhydride methods (isobutyl chloroformate/NMM) to minimize epimerization. This orthogonal approach isolates the key intermediate Fmoc-{[4-(6-t-butoxycarbonyl)hexanoyl]piperazin-4-yl}-glycine in 78% yield after crystallization [2] [5].
Orthogonality is critical for preserving the hexanoyl-Boc group while deprotecting the α-amino Fmoc. The Boc group on the hexanoyl chain demonstrates >100-fold stability toward piperidine versus the Fmoc group, enabling selective Fmoc removal without Boc cleavage. Conversely, TFA/DCM (1:99) quantitatively removes piperazine-Boc groups within 10 minutes at 0°C, while the Fmoc remains intact. For global deprotection, simultaneous Fmoc/Boc cleavage uses TFA:TIPS:H₂O (95:2.5:2.5), though sequential deprotection is preferable to avoid tert-butylation side products. The glycine carboxylic acid requires protection as methyl ester if solution-phase fragment assembly is employed [10].
Microwave irradiation revolutionizes synthesis of sterically congested hybrids by accelerating coupling/deprotection cycles. At 75°C, Fmoc-glycine coupling to N-Boc-hexanoyl-piperazine achieves 98% yield in 5 minutes versus 60 minutes conventionally. Key advantages include:
Table 3: Microwave Parameters for Key Synthesis Steps
Step | Temperature (°C) | Time (min) | Yield (%) | Solvent System |
---|---|---|---|---|
Piperazine Acylation | 80 | 8 | 96 | DMF/H₂O (7:3) |
Fmoc-Glycine Coupling | 75 | 5 | 98 | DMF |
Fmoc Deprotection | 50 | 0.5 | >99 | DMF/4-Methylpiperidine |
Global Deprotection | 25 | 30 | 95 | TFA/TIPS/H₂O (95:2.5:2.5) |
CAS No.: 1986-70-5
CAS No.: 32986-79-1
CAS No.: 7412-67-1
CAS No.: 5290-02-8
CAS No.:
CAS No.: 25309-44-8